molecular formula C8H14O4 B048530 Diethyl methylmalonate CAS No. 609-08-5

Diethyl methylmalonate

Cat. No.: B048530
CAS No.: 609-08-5
M. Wt: 174.19 g/mol
InChI Key: UPQZOUHVTJNGFK-UHFFFAOYSA-N
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Description

Diethyl methylmalonate (CAS 609-08-5) is a malonic acid derivative with the molecular formula C₈H₁₄O₄ and a molecular weight of 174.2 g/mol. It is synthesized via alkylation of diethyl malonate with methyl iodide in the presence of sodium ethoxide, yielding a colorless oil with a boiling point of 104–107°C at 20 mmHg . Key spectral data include a strong carbonyl IR absorption at 1732 cm⁻¹ and distinct NMR signals (δH: 1.18 ppm for CH₃CH₂O, 1.27 ppm for CH₃CH) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl methylmalonate can be synthesized through several methods. One common method involves the alkylation of diethyl malonate with methyl iodide in the presence of a strong base such as sodium ethoxide. The reaction proceeds as follows:

CH2(COOC2H5)2+CH3ICH3CH(COOC2H5)2+NaI\text{CH}_2(\text{COOC}_2\text{H}_5)_2 + \text{CH}_3\text{I} \rightarrow \text{CH}_3\text{CH}(\text{COOC}_2\text{H}_5)_2 + \text{NaI} CH2​(COOC2​H5​)2​+CH3​I→CH3​CH(COOC2​H5​)2​+NaI

Another method involves the reaction of diethyl ethoxymethylenemalonate with hydrogen in the presence of a Raney nickel catalyst under high pressure and moderate temperature .

Industrial Production Methods: In industrial settings, this compound is typically produced by the alkylation of diethyl malonate with methyl bromide or methyl iodide. The reaction is carried out in a large-scale reactor with continuous stirring and temperature control to ensure high yield and purity .

Chemical Reactions Analysis

Alkylation Reactions

DEM serves as a nucleophile in alkylation processes due to its acidic α-hydrogens (pKa ≈ 13).

Key Conditions and Outcomes

ReagentBase/SolventTemperatureYieldSource
Methyl iodideK₂CO₃/DMFReflux83%
Methyl iodideNa/EtOHRT80%
Ethyl bromoacetateNaOEt/EtOH0–5°C75%
  • Mechanism : Deprotonation by a strong base (e.g., NaOEt) generates a resonance-stabilized enolate, which undergoes Sₙ2 alkylation with electrophiles like methyl iodide .

  • Product : Substituted malonates (e.g., diethyl ethylmethylmalonate), precursors for carboxylic acids after hydrolysis and decarboxylation .

Michael Addition

DEM acts as a Michael donor in conjugate additions to α,β-unsaturated carbonyl compounds.

Notable Studies

  • Substrate : Ethyl crotonate (C¹⁴-labeled)

    • Catalyst : 1 eq. NaOEt

    • Outcome : Formation of diethyl α-ethoxycarbonyl-β,γ-dimethylglutarate, with 42% radiocarbon retention in CO₂ after decarboxylation, confirming ethoxycarbonyl migration .

  • Cyclohexenone Reaction :

    • Conditions : Na/EtOH, reflux

    • Product : 2-(3-Oxocyclohexyl)-2-cyclohexenone, utilized in tetrahydrocarbazole synthesis .

Table: Michael Addition Catalysts

SubstrateCatalystYieldApplication
Alkyl acrylatesPh₂PCH₂CH₃65%Multicomponent synthesis
Crotonate derivativesNaOEt72%Isotopic labeling studies

Hydrolysis and Decarboxylation

DEM undergoes stepwise hydrolysis to methylmalonic acid, critical for producing bioactive intermediates.

Hydrolysis Pathways

ConditionsProductYieldSource
12% NH₄OH, 70–90°CMethylmalonic acid88%
1 eq. KOH/CH₃CNMonoethyl methylmalonate95%
H₂SO₄/EtOH, 55–65°CDimethylmalonate99.7%
  • Decarboxylation : Thermal decomposition (150–200°C) yields substituted acetic acids, enabling carbon-chain elongation .

Multicomponent Reactions

DEM participates in tandem reactions for complex molecule assembly:

  • Three-Component Reaction (Aldehyde + Alkyl acrylate + DEM):

    • Catalyst : Ethyl diphenylphosphine

    • Outcome : Hydroxyl-functionalized esters (yields: 60–85%) via Morita-Baylis-Hillman/Michael addition cascade .

  • Condensation with Amines :

    • Substrate : Cyclohexylamine

    • Product : Diethyl 2-((cyclohexylamino)methylene)malonate (90% yield), a precursor for heterocycles .

Scientific Research Applications

Chemical Properties and Reactions

Diethyl methylmalonate is an ester derived from methylmalonic acid, with the molecular formula C₆H₈O₄. It is characterized by two ethyl groups attached to the carboxylic acid moieties, contributing to its reactivity in various chemical reactions. Key reactions include:

  • Alkylation : Alkylation at the methylene group adjacent to the ester groups.
  • Michael Addition : Reacts with α,β-unsaturated carbonyl compounds.
  • Hydrolysis : Can be hydrolyzed to form methylmalonic acid.

Common Reagents and Conditions

Reaction TypeReagentsConditions
AlkylationSodium ethoxide, Methyl iodideBase conditions
Michael AdditionBase catalysts (NaOH, K₂CO₃)Under Michael addition conditions
HydrolysisAcidic or basic aqueous solutionsAqueous medium

Pharmaceutical Applications

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those with anticonvulsant and anti-inflammatory properties. Its role in enhancing microbial production of antibiotics has been notably documented.

Case Study: Erythromycin Production Enhancement

Research involving Saccharopolyspora erythraea, a bacterium used for erythromycin production, demonstrated that supplementation with this compound significantly increased erythromycin yields.

  • Study Findings :
    • Supplementation at concentrations of 5 to 15 mM resulted in a production increase of over 250% compared to control strains.
    • At 15 mM, production peaked at approximately 1395 μg/ml from a baseline of 520 μg/ml.

This study highlights the compound's ability to modulate metabolic pathways and enhance antibiotic production in microbial fermentation processes .

Agrochemical Applications

In the agrochemical sector, this compound is used as an intermediate in the synthesis of crop protection agents. The increasing demand for effective agrochemicals has driven its application in this field.

  • Market Dynamics :
    • The rise in agricultural innovation necessitates compounds like this compound for developing new agrochemical formulations.
    • The compound's versatility allows it to be incorporated into various chemical syntheses aimed at improving crop yields and pest resistance .

Industrial Applications

This compound is also employed in the production of flavors, fragrances, and specialty chemicals. Its unique reactivity makes it a valuable building block for synthesizing complex organic molecules.

Green Chemistry Initiatives

With growing emphasis on sustainability, this compound is being explored within green chemistry frameworks. Its synthesis and application can be optimized to reduce environmental impact while maintaining efficiency.

  • Trends :
    • Adoption of greener synthesis methods.
    • Focus on reducing waste and improving yield through innovative chemical processes .

Mechanism of Action

The mechanism of action of diethyl methylmalonate involves its role as an intermediate in various chemical reactions. In biological systems, it can be converted to methylmalonic acid, which plays a crucial role in the metabolism of fatty acids and amino acids. Abnormalities in methylmalonic acid metabolism can lead to metabolic disorders such as methylmalonic aciduria .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Features
Diethyl Methylmalonate C₈H₁₄O₄ 174.2 104–107 (20 mmHg) Oil-soluble, methyl branch enhances steric effects
Diethyl Malonate C₇H₁₂O₄ 160.2 199 (760 mmHg) Lacks alkyl substitution; higher volatility
Diethyl Ethylmalonate C₉H₁₆O₄ 188.2 105–107 (20 mmHg) Ethyl branch increases hydrophobicity
Dimethyl Malonate C₅H₈O₄ 132.1 181 (760 mmHg) Lower molecular weight; higher volatility
Diethyl Ethoxymethylenemalonate C₁₀H₁₆O₅ 216.2 N/A Ethoxy group enables peptide coupling

Pharmaceutical Relevance

  • This compound : Enhances erythromycin production in S. erythraea mutB strains via efficient conversion to methylmalonyl-CoA (56% molar efficiency) .
  • Diethyl Malonate: Limited use in fermentations due to pH-lowering effects and lower solubility .
  • Dimethyl Malonate : Primarily used in environmental studies; EPA classifies it as low toxicity based on analog data .

Chemical Reactivity

  • This compound : Hydrolyzes to methylmalonic acid for ligand synthesis (e.g., bisoxazolines) .
  • Diethyl Ethoxymethylenemalonate: Forms reactive intermediates for quinolines and heterocycles .

Stability and Industrial Suitability

  • This compound : Stable in oil-based media, avoids pH disruption in fermentations .
  • Diethyl Ethylmalonate : Similar stability but less cost-effective due to higher molecular weight .
  • Diethyl Malonate : Degrades in aqueous media, limiting industrial use .

Research Findings and Key Differentiators

  • Efficiency in Biosynthesis : this compound outperforms diethyl malonate in erythromycin fermentations due to its esterase-mediated hydrolysis to methylmalonyl-CoA .
  • Cost-Effectiveness : At $2–3 per gram, this compound is cheaper than methylmalonic acid and avoids pH adjustments .
  • Toxicity Profile : Dimethyl malonate exhibits lower acute toxicity (LD₅₀ > 2000 mg/kg in rats) compared to diethyl analogs, per EPA assessments .

Biological Activity

Diethyl methylmalonate (DEM) is an important compound in organic synthesis, particularly known for its role as a versatile building block in the pharmaceutical and agrochemical industries. This article focuses on its biological activity, including its effects on microbial fermentation processes, potential therapeutic applications, and relevant research findings.

This compound is an ester derived from methylmalonic acid, with the chemical formula C7H12O4\text{C}_7\text{H}_{12}\text{O}_4 and a molecular weight of 176.17 g/mol. It is characterized by two ethyl groups attached to the carboxylic acid moieties, which contribute to its reactivity in various chemical reactions.

1. Microbial Production Enhancement

One of the most notable biological activities of this compound is its ability to enhance the production of erythromycin in Saccharopolyspora erythraea, a bacterium used in antibiotic production. Research indicates that supplementation with DEM significantly increases erythromycin yields:

  • Erythromycin Production : Supplementation with 5 to 15 mM of DEM resulted in a production increase of over 250% compared to control strains. At 15 mM, the production peaked at approximately 1395 μg/ml from a baseline of 520 μg/ml .
  • Growth Restoration : In mutant strains deficient in certain metabolic pathways, DEM supplementation restored normal growth and viscosity characteristics, indicating its role in metabolic pathway modulation .

2. Mechanistic Insights

The mechanism by which this compound enhances erythromycin production involves its conversion to intermediates that participate in the biosynthetic pathway of erythromycin. The compound appears to alleviate bottlenecks in metabolic pathways by providing essential precursors or energy sources for microbial metabolism.

3. Toxicity and Optimal Concentration

While lower concentrations of DEM are beneficial, higher concentrations (20-25 mM) can be toxic or inhibitory to microbial growth and product formation. This biphasic effect necessitates careful optimization of DEM concentrations during fermentation processes .

Applications in Organic Synthesis

This compound serves as a crucial intermediate in various synthetic pathways:

  • Synthesis of Barbiturates : The compound undergoes alkylation reactions to produce barbiturates, which are important pharmaceuticals used as sedatives and anticonvulsants.
  • Building Block for Pharmaceuticals : Its active methylene groups allow for various condensation reactions leading to the synthesis of complex organic molecules used in drug development .

Research Findings and Case Studies

Several studies have explored the biological activity and applications of this compound:

StudyFindings
Erythromycin Production Demonstrated a significant increase (up to 300%) in erythromycin yield when supplemented with DEM at optimal concentrations .
Synthetic Applications Highlighted its role as an intermediate in synthesizing pharmaceuticals, including barbiturates and other bioactive compounds .
Toxicity Studies Identified concentration thresholds where DEM transitions from beneficial to toxic effects on microbial cultures .

Q & A

Basic Research Questions

Q. What is the role of diethyl methylmalonate in alkylation reactions of enolate ions, and how can reaction conditions be optimized?

this compound acts as an electrophile in alkylation reactions with enolate ions, forming β-ketoesters critical for synthesizing complex organic molecules like pharmaceuticals. Key factors influencing reactivity include solvent polarity (e.g., THF or DMF), base strength (e.g., NaH or K+^+), and temperature. For example, potassium hydride in THF facilitates enolate formation but may require palladium catalysts for biscyclization steps . Optimization involves adjusting solvent/base pairs and monitoring reaction progress via GC or NMR.

Q. What methods are recommended for synthesizing this compound, and how can purity be ensured?

A common synthesis involves alkylating methylmalonic acid with ethanol in acidic conditions. For example, reacting methylmalonic acid with excess ethanol and sulfuric acid under reflux, followed by neutralization and distillation. Purification typically employs vacuum distillation (boiling point: 198–199°C, density: 1.013 g/cm³) and spectroscopic validation (IR: 1568–1581 cm⁻¹ for ester carbonyls; 1^1H NMR: δ 1.2–1.4 ppm for ethyl groups) . Purity is confirmed via GC-MS or refractive index matching (1.412–1.414 at 20°C).

Q. How can researchers characterize this compound and its derivatives using spectroscopic techniques?

  • IR Spectroscopy : Ester carbonyl stretches appear at ~1740 cm⁻¹, while C-O-C vibrations occur near 1200 cm⁻¹.
  • NMR : 1^1H NMR shows ethyl group triplets (δ 1.2–1.4 ppm) and methyl singlets (δ 3.3 ppm). 13^13C NMR confirms carbonyl carbons at ~165–170 ppm.
  • Mass Spectrometry : NIST databases provide reference spectra (e.g., m/z 174 for molecular ion [M+^+]) .

Advanced Research Questions

Q. What mechanistic complexities arise in the abnormal Michael reaction involving this compound?

The reaction often produces dimeric byproducts via competing pathways. For instance, with 2-cyclohexenone, this compound adds to a pre-formed dimer of the ketone, leading to cyclized products (e.g., 2-(ethoxycarbonyl-3-oxocyclohexyl)-2-cyclohexenone). This suggests a ternary adduct mechanism rather than direct cyclobutanone formation. Dimerization is favored under prolonged basic conditions (e.g., NaOEt in ethanol), necessitating careful control of reaction time and base concentration .

Q. How do solvent and catalyst systems influence the efficiency of this compound in palladium-catalyzed cyclizations?

Polar aprotic solvents like DMF enhance enolate stability but may inhibit palladium catalysis due to ligand coordination. In a study, THF with Pd(PPh3_3)4_4 failed to promote biscyclization, while modifying ligands (e.g., bidentate phosphines) or switching to toluene improved yields. Catalyst loading (1–5 mol%) and temperature (reflux vs. RT) are critical for avoiding side reactions .

Q. What strategies mitigate instability issues in methylmalonate semialdehyde dehydrogenase (MMSDH) assays using this compound derivatives?

Methylmalonate semialdehyde’s instability is addressed by synthesizing its diethyl acetal derivative, which is hydrolyzed in situ before enzymatic assays. The product, propionyl-CoA, is quantified via tandem-MS after conversion to propionyl-carnitine. Reference enzyme activity ranges (13 control cell lines) help validate assay conditions and detect pathological deviations .

Q. How does this compound’s environmental fate align with EPA’s low-priority substance (LPS) designation?

EPA’s LPS designation (based on 30+ studies) cites low bioaccumulation potential (log Pow<3{}_{\text{ow}} < 3) and rapid hydrolysis in aquatic environments (t1/2_{1/2} < 48 hrs). However, researchers must consider analog data (e.g., dimethyl glutarate) for extrapolation to soil systems. Contradictions in persistence data (e.g., aerobic vs. anaerobic degradation rates) warrant site-specific fate modeling .

Q. Methodological Considerations

Q. How should researchers handle discrepancies in crystallization behavior of this compound-containing particles?

In atmospheric studies, crystallization RH of (NH4_4)2_2SO4_4-malonic acid particles varies with organic mole fraction (0.1–0.5) and particle size (50–200 nm). Use size-resolved electrodynamic balance techniques to monitor phase transitions and validate lab data against field observations .

Q. What protocols ensure safe storage and handling of this compound in lab settings?

Store in airtight containers at RT, away from ignition sources (flash point: 76°C). Use PPE (gloves, goggles) due to mild irritancy (WGK 1). Spills are neutralized with sodium bicarbonate and absorbed via vermiculite. COA lot/batch tracking is essential for reproducibility .

Properties

IUPAC Name

diethyl 2-methylpropanedioate
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InChI

InChI=1S/C8H14O4/c1-4-11-7(9)6(3)8(10)12-5-2/h6H,4-5H2,1-3H3
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InChI Key

UPQZOUHVTJNGFK-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)C(C)C(=O)OCC
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Molecular Formula

C8H14O4
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DSSTOX Substance ID

DTXSID0060565
Record name Propanedioic acid, methyl-, diethyl ester
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Molecular Weight

174.19 g/mol
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Physical Description

Clear colorless liquid; [Acros Organics MSDS]
Record name Diethyl methylmalonate
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CAS No.

609-08-5
Record name Diethyl methylmalonate
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Record name DIETHYL METHYLMALONATE
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Record name Diethyl methylmalonate
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Synthesis routes and methods

Procedure details

The procedure followed is as in Example 2, but 230.4 g (1.44 mol) of diethyl malonate are pumped in instead of the methyl acetoacetate. After analogous working up, 230.0 g of 90% pure diethyl methylmalonate are obtained on distillation. This corresponds to a yield of 82.6% of the theoretical yield, based on the diethyl malonate employed. The distillate also contains 9.3% of diethyl methoxymethylmalonate as a by-product. A residue of 3.1 g remains in the distillation flask.
Quantity
230.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

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